2,2'-Diiodobiphenyl

CAS No.: 2236-52-4

Cat. No.: VC2317074

Molecular Formula: C12H8I2

Molecular Weight: 406 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2236-52-4 |

|---|---|

| Molecular Formula | C12H8I2 |

| Molecular Weight | 406 g/mol |

| IUPAC Name | 1-iodo-2-(2-iodophenyl)benzene |

| Standard InChI | InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |

| Standard InChI Key | OZVRXSGTNWILMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2I)I |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2I)I |

Introduction

Physical and Chemical Properties

2,2'-Diiodobiphenyl (CAS: 2236-52-4) is a white to almost white crystalline solid with two iodine atoms positioned at the 2 and 2' positions of the biphenyl scaffold. The compound possesses distinct physical and chemical characteristics that make it valuable in various synthetic applications.

Basic Properties

Table 1: Physical and Chemical Properties of 2,2'-Diiodobiphenyl

Structural Characteristics

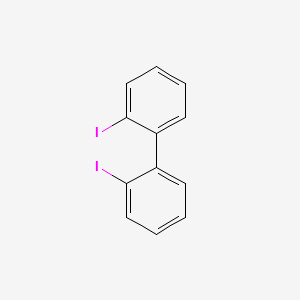

The structure of 2,2'-diiodobiphenyl features a biphenyl core with iodine atoms at the ortho positions (2 and 2'). This particular substitution pattern creates distinctive steric effects that influence the compound's reactivity and applications. The presence of iodine atoms at these positions affects the rotation around the central C-C bond connecting the two phenyl rings, which has implications for the conformational behavior of the molecule .

Synthesis Methods

Several methods have been developed for the synthesis of 2,2'-diiodobiphenyl, with varying efficiency and applicability depending on the scale and available starting materials.

Bromide-Based Synthesis

One of the most common approaches to synthesizing 2,2'-diiodobiphenyl involves bromine-lithium exchange in 2,2'-dibromobiphenyl followed by iodination using molecular iodine . This method is particularly useful for laboratory-scale preparations:

-

2,2'-Dibromobiphenyl undergoes bromine-lithium exchange with n-butyllithium at low temperature

-

The resulting dilithiated intermediate is treated with molecular iodine

-

The product is isolated and purified through recrystallization from methanol or column chromatography

Diazotization Method

Another established synthetic route utilizes diazotization of 2,2'-diaminobiphenyl followed by iodination :

-

2,2'-Diaminobiphenyl is treated with sodium nitrite in acidic conditions to form a diazonium salt

-

The diazonium salt undergoes reaction with potassium iodide

-

The resulting 2,2'-diiodobiphenyl is isolated and purified

Comparison of Synthetic Methods

Table 2: Comparison of Synthetic Methods for 2,2'-Diiodobiphenyl

Applications in Organic Synthesis

2,2'-Diiodobiphenyl has found widespread use in organic synthesis, particularly in the preparation of complex molecules and as a precursor in catalyst development.

Synthesis of Heterocyclic Compounds

The compound serves as a key reagent for the preparation of dibenzoannulated heterocycles through functionalization of dinucleophiles and hypervalent iodine(III)-based reagents . The iodine substituents provide reactive sites for various transformations, allowing for the construction of complex molecular architectures.

Development of Catalysts

Research by IJpeij and colleagues highlighted the use of 2,2'-diiodobiphenyl in the synthesis of 2,2'-bis(2-indenyl)biphenyl derivatives, which are precursors to zirconium dichloride complexes used as catalysts in olefin polymerization . These zirconium complexes demonstrated promising performance in catalyzing polymerization reactions, underscoring the importance of 2,2'-diiodobiphenyl in catalyst development.

Suzuki Coupling Reactions

The compound has been extensively studied in Suzuki coupling reactions, particularly in attempts to synthesize 2,2'-bis(2-indenyl)biphenyl . While direct coupling of 2,2'-diiodobiphenyl with 2-indenyl boronic acid proved challenging due to competing reactions, modified approaches using 2,2'-biphenyl diboronic acid with 2-bromoindene derivatives yielded the desired products successfully .

Axial Chirality in Biphenyl Derivatives

2,2'-Diiodobiphenyl is relevant in the context of atropisomerism, a type of axial chirality observed in certain biphenyl molecules. The bulky iodine atoms at the 2,2' positions can restrict rotation around the biphenyl C-C bond, potentially leading to separable atropisomers under specific conditions .

Spectroscopic Characteristics

UV/Visible Spectroscopy

Spectroscopic data for 2,2'-diiodobiphenyl is available from the NIST WebBook, including UV/visible spectrum information . This data is valuable for analytical purposes and structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is commonly used to confirm the structure of 2,2'-diiodobiphenyl. The compound shows characteristic patterns in both ¹H and ¹³C NMR spectra, with the aromatic protons appearing in the expected regions for substituted biphenyls .

Hazard Interpretations

Based on the GHS classification, 2,2'-diiodobiphenyl presents several hazards:

-

Skin irritation (H315)

-

Serious eye damage (H318)

-

May cause respiratory irritation (H335)

-

Very toxic to aquatic life with long-lasting effects (H410)

Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Related Compounds

Several structural analogs of 2,2'-diiodobiphenyl exist, with variations in substitution patterns or halogen atoms.

Other Diiodobiphenyl Isomers

4,4'-Diiodobiphenyl is another isomer with iodine atoms at the para positions instead of the ortho positions. This compound has different physical properties, including a higher melting point (201-204°C) compared to 2,2'-diiodobiphenyl .

Fluorinated Derivatives

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a related compound that combines the features of diiodobiphenyl with trifluoromethyl substituents. This compound has applications in specialized organic synthesis and is commercially available .

Carboxylic Acid Derivatives

2,2'-Diiodo-biphenyl-4,4'-dicarboxylic acid is a functionalized derivative with additional carboxylic acid groups, which can provide additional points for further chemical modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume